molecular formula C17H16N2O B13075419 4-(Benzyloxy)-2-methylquinolin-6-amine

4-(Benzyloxy)-2-methylquinolin-6-amine

Cat. No.: B13075419
M. Wt: 264.32 g/mol
InChI Key: RXDCZLCZNGNTOL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-methylquinolin-6-amine is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline core with a benzyloxy group at the 4-position, a methyl group at the 2-position, and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-2-methylquinolin-6-amine typically involves multiple steps, starting from readily available precursors. One common method is the cyclization of an appropriate precursor, such as 2-methyl-4-(benzyloxy)aniline, under acidic or basic conditions. The reaction conditions often include the use of a strong acid or base, such as hydrochloric acid or sodium hydroxide, and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2-methylquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

4-(Benzyloxy)-2-methylquinolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-methylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

4-(Benzyloxy)-2-methylquinolin-6-amine can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

2-methyl-4-phenylmethoxyquinolin-6-amine

InChI

InChI=1S/C17H16N2O/c1-12-9-17(20-11-13-5-3-2-4-6-13)15-10-14(18)7-8-16(15)19-12/h2-10H,11,18H2,1H3

InChI Key

RXDCZLCZNGNTOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)N)OCC3=CC=CC=C3

Origin of Product

United States

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